molecular formula C7H5N3O2 B12981566 Sydnone, 3-(3-pyridinyl)- CAS No. 5226-94-8

Sydnone, 3-(3-pyridinyl)-

Cat. No.: B12981566
CAS No.: 5226-94-8
M. Wt: 163.13 g/mol
InChI Key: HFOHTUVVUWUBOG-UHFFFAOYSA-N
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Description

Sydnone, 3-(3-pyridinyl)-: is a heterocyclic compound belonging to the class of sydnones, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a 1,2,3-oxadiazole ring with a keto group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-(3-pyridinyl)- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method can be applied to various N-substituted amino acids to produce different sydnone derivatives . Another approach involves the use of mechanochemistry, specifically ball-milling techniques, to synthesize diaryl sydnones and iminosydnones. This method is efficient, time-saving, and reduces the use of organic solvents .

Industrial Production Methods: The use of ball-milling techniques is particularly promising for large-scale production due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Sydnone, 3-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sydnone, 3-(3-pyridinyl)- is used in the synthesis of various heterocyclic compounds, particularly pyrazoles, which have numerous applications in pharmaceuticals and agrochemicals .

Biology and Medicine: Sydnone derivatives have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are also used in the development of new prodrugs .

Mechanism of Action

The mechanism of action of sydnone, 3-(3-pyridinyl)- primarily involves its ability to undergo 1,3-dipolar cycloaddition reactions. This reaction mechanism allows the compound to form stable pyrazole derivatives, which can interact with various biological targets. The molecular targets and pathways involved depend on the specific pyrazole derivative formed and its intended application .

Properties

CAS No.

5226-94-8

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-pyridin-3-yloxadiazol-3-ium-5-olate

InChI

InChI=1S/C7H5N3O2/c11-7-5-10(9-12-7)6-2-1-3-8-4-6/h1-5H

InChI Key

HFOHTUVVUWUBOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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